4-Hydroxy Raloxifene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator. It is known for its potential therapeutic applications, particularly in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. The compound exhibits both estrogenic and anti-estrogenic effects, making it a valuable agent in hormone-related therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Raloxifene typically involves the Friedel-Crafts acylation of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group. This process is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis process to be cost-effective and environmentally friendly. The use of water as a solvent for the deprotection of the sulfonyl group is a notable advancement, reducing the reliance on hazardous organic solvents .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy Raloxifene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions, particularly involving the hydroxyl groups, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-Hydroxy Raloxifene has a wide range of scientific research applications:

Chemistry: It is used in the study of selective estrogen receptor modulators and their derivatives.

Biology: The compound is investigated for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: this compound is explored for its potential in treating osteoporosis and breast cancer.

Industry: The compound’s properties make it suitable for developing new pharmaceuticals and therapeutic agents

Mecanismo De Acción

4-Hydroxy Raloxifene exerts its effects by binding to estrogen receptors, inducing conformational changes that modulate the expression of estrogen-dependent genes. This results in both agonistic and antagonistic effects, depending on the tissue type. The compound’s primary molecular targets include estrogen receptors in bone, breast, and uterine tissues .

Comparación Con Compuestos Similares

Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

Toremifene: Similar to Tamoxifen, used for treating metastatic breast cancer.

Afimoxifene: A metabolite of Tamoxifen with similar estrogen receptor modulating properties.

Uniqueness of 4-Hydroxy Raloxifene: this compound is unique due to its specific binding affinity and differential effects on various estrogen receptors. Unlike Tamoxifen and Toremifene, it has a more favorable profile in terms of reducing the risk of uterine cancer and does not cause endometrial proliferation .

Actividad Biológica

4-Hydroxy Raloxifene (4-OH Raloxifene) is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications in various conditions, particularly in the context of breast cancer prevention and osteoporosis treatment. This article explores the biological activity of 4-OH Raloxifene, highlighting its mechanisms of action, efficacy, safety profile, and comparative studies with other SERMs.

4-OH Raloxifene exhibits its biological effects primarily through its interaction with estrogen receptors (ERs). It acts as an agonist in some tissues while functioning as an antagonist in others, a characteristic that underpins its selective activity:

- Estrogen Receptor Binding : 4-OH Raloxifene binds to both ERα and ERβ, influencing gene transcription related to bone metabolism and breast tissue growth .

- Non-genomic Pathways : Recent studies indicate that 4-OH Raloxifene may also activate non-genomic signaling pathways, which could contribute to its neuroprotective effects observed in models of neurodegeneration .

Osteoporosis Treatment

In postmenopausal women, 4-OH Raloxifene has shown significant benefits in improving bone mineral density (BMD) and reducing the risk of vertebral fractures:

- Bone Mineral Density Improvements : A study involving postmenopausal women demonstrated that treatment with 4-OH Raloxifene resulted in a statistically significant increase in BMD at lumbar spine and hip compared to placebo .

- Long-term Effects : Over a three-year period, patients receiving 4-OH Raloxifene showed sustained improvements in BMD and favorable changes in serum lipid profiles, including reductions in low-density lipoprotein (LDL) cholesterol .

Breast Cancer Prevention

The efficacy of 4-OH Raloxifene in breast cancer prevention has been evaluated through various clinical trials:

- Comparative Efficacy : In head-to-head trials against tamoxifen, 4-OH Raloxifene demonstrated similar efficacy in reducing the incidence of invasive breast cancer but with a lower incidence of adverse effects such as thromboembolic events .

- Case-Control Studies : A matched case-control study indicated that women on long-term SERM therapy had a significantly reduced risk of developing breast cancer compared to those not on therapy, highlighting the preventive potential of 4-OH Raloxifene .

Safety Profile

The safety profile of 4-OH Raloxifene has been generally favorable:

- Adverse Effects : Common side effects include hot flashes and leg cramps; however, these are often mild and manageable. A detailed evaluation showed no significant increase in hot flushes compared to placebo .

- Thromboembolic Risks : While SERMs can increase the risk of venous thromboembolism, studies suggest that 4-OH Raloxifene poses a lower risk than tamoxifen, making it a safer alternative for many patients .

Comparative Analysis with Other SERMs

The following table summarizes key findings comparing the biological activity and clinical outcomes associated with this compound and other SERMs:

| Parameter | This compound | Tamoxifen | Bazedoxifene |

|---|---|---|---|

| BMD Improvement | Significant | Moderate | Significant |

| Breast Cancer Risk Reduction | High | High | Moderate |

| Thromboembolic Events | Lower | Higher | Lower |

| Hot Flashes Incidence | Moderate | High | Low |

Case Studies

- Postmenopausal Osteoporosis : A clinical trial involving over 1,000 postmenopausal women showed that those treated with 60 mg/day of 4-OH Raloxifene experienced a notable increase in lumbar spine BMD compared to placebo over three years .

- Breast Cancer Prevention Trial : In a large cohort study, women receiving 4-OH Raloxifene reported a nearly 50% reduction in breast cancer incidence compared to those not receiving any SERM treatment. This study emphasized the drug's role as an effective chemopreventive agent .

Propiedades

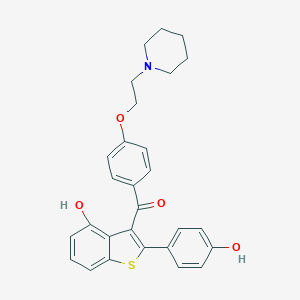

IUPAC Name |

[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAUIPGLJUIQCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.